![molecular formula C19H16FN3O4 B10997946 N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10997946.png)
N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a fluoro substituent, and an acetylamino group. Its molecular formula is C18H15FN2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro substituent, and attachment of the acetylamino group. Common reagents used in these reactions include aniline derivatives, fluoro compounds, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its fluoro substituent and quinoline core distinguish it from other similar compounds, providing unique chemical and biological properties.
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of 4-oxoquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A quinoline core .
- Functional groups including an acetylamino group and a methoxy group .
- The presence of fluorine , which enhances its pharmacological properties.
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including macrophages. This inhibition can potentially mitigate inflammatory responses in various diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines. Key findings include:
- IL-6 and TNF-α Inhibition : The compound significantly decreased the levels of these cytokines in stimulated macrophages.
- Cell Viability : Cytotoxicity assays indicated that the compound did not adversely affect cell viability at therapeutic concentrations.
In Vivo Studies
In vivo studies further support the anti-inflammatory potential of this compound:
- Acute Lung Injury Model : Administration of the compound resulted in reduced inflammatory markers and improved lung function in animal models of acute lung injury.
- Sepsis Model : The compound demonstrated efficacy in reducing symptoms and mortality associated with sepsis, suggesting its potential as a therapeutic agent in critical care settings.
Case Studies and Clinical Relevance
Several case studies have explored the therapeutic applications of this compound:
- Chronic Inflammatory Diseases : Research indicates potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate immune responses.
- Cancer Therapy : Preliminary studies suggest that the compound may enhance the efficacy of certain chemotherapeutic agents by reducing inflammation within tumor microenvironments.
Data Table: Summary of Biological Activities
Activity Type | In Vitro Findings | In Vivo Findings |
---|---|---|
Anti-inflammatory | Inhibition of IL-6 and TNF-α | Reduced inflammatory markers in lung injury models |
Cytotoxicity | No significant cytotoxic effects observed | Improved survival rates in sepsis models |
Therapeutic Potential | Modulation of immune responses | Efficacy in chronic inflammatory disease models |
Properties
Molecular Formula |
C19H16FN3O4 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-5-3-11(20)7-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
FNVSCZXLLFHMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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